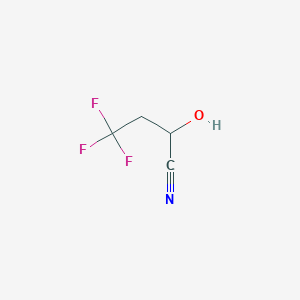

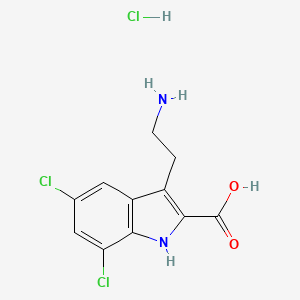

![molecular formula C5HBrCl2N4 B1442634 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944902-17-4](/img/structure/B1442634.png)

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 267.9 . It is often used in research and has been featured in various scientific studies .

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been described in several studies. For instance, a study published in RSC Advances discussed the synthesis of a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . The compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is represented by the InChI code 1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, the compound has been used in the synthesis of novel CDK2 inhibitors .Physical And Chemical Properties Analysis

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to pale-yellow to yellow-brown solid . It should be stored in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Application 1: Inhibition of CDK2 for Cancer Treatment

- Summary of the Application : 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is used as a scaffold in the synthesis of novel compounds targeting CDK2, a protein kinase that is a potential target for cancer treatment . These compounds are designed to inhibit the growth of cancer cells in a selective manner .

- Methods of Application or Experimental Procedures : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized . These compounds were then tested for their cytotoxic activities against three cell lines: MCF-7, HCT-116, and HepG-2 . The compounds were also tested for their inhibitory activity against CDK2/cyclin A2 .

- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Of these compounds, two thioglycoside derivatives showed the best cytotoxic activities against the three cell lines . These compounds also revealed significant inhibitory activity against CDK2/cyclin A2 .

Application 2: Antibacterial Activity

- Summary of the Application : Pyrazolo[3,4-d]pyrimidine derivatives, including 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and screened for their antibacterial activity .

- Methods of Application or Experimental Procedures : A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and tested against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia, and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

- Results or Outcomes : Among the tested compounds, certain derivatives exhibited higher antibacterial activity than the standard drugs .

Application 3: Anticancer Activity

- Summary of the Application : Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application or Experimental Procedures : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure-activity relationship (SAR) of pyrimidine derivatives as an anticancer agent .

- Results or Outcomes : The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Application 4: Inhibition of CDK2 for Cancer Treatment

- Summary of the Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Methods of Application or Experimental Procedures : The compounds were tested for their cytotoxic activities against three cell lines: MCF-7, HCT-116, and HepG-2 . The compounds were also tested for their inhibitory activity against CDK2/cyclin A2 .

- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Of these compounds, two thioglycoside derivatives showed the best cytotoxic activities against the three cell lines . These compounds also revealed significant inhibitory activity against CDK2/cyclin A2 .

Application 5: Anticancer Activity

- Summary of the Application : Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application or Experimental Procedures : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure-activity relationship (SAR) of pyrimidine derivatives as an anticancer agent .

- Results or Outcomes : The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Safety And Hazards

The safety information available indicates that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Eigenschaften

IUPAC Name |

3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVZOIZUAZZTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718264 | |

| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

944902-17-4 | |

| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)

![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)

![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)